molecular formula C16H18N4O3S B2918426 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 1105250-74-5

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B2918426
CAS No.: 1105250-74-5
M. Wt: 346.41
InChI Key: JKKKFJHYLIJAJD-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core fused with a cyclopropanecarboxamide group and a furan-2-ylmethyl-substituted ethylamino side chain. However, direct evidence for its specific use or mechanism remains undocumented in publicly available literature .

Properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-14(17-6-11-2-1-5-23-11)7-20-15(18-16(22)10-3-4-10)12-8-24-9-13(12)19-20/h1-2,5,10H,3-4,6-9H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKKFJHYLIJAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a synthetic compound with potential therapeutic applications. Its complex structure incorporates various functional groups that may confer diverse biological activities. This article reviews current research findings, including its pharmacological effects, mechanism of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
CAS Number1105217-20-6
Molecular FormulaC23H20N4O3S
Molecular Weight432.5 g/mol
Melting PointNot Available
Boiling PointNot Available

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study focusing on pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The proposed mechanism of action for this compound involves the inhibition of specific protein targets associated with cancer cell growth. For instance, the thieno[3,4-c]pyrazole moiety is known to interact with enzymes involved in tumor progression and metastasis. Additionally, the furan group may enhance the compound's ability to penetrate cellular membranes, facilitating its therapeutic effects .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Similar pyrazole derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound may serve as a candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can reduce the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from low micromolar to nanomolar concentrations, indicating potent activity .
  • Inflammation Models : In animal models of inflammation, administration of related compounds resulted in significant reductions in edema and inflammatory marker levels compared to control groups. These findings support the anti-inflammatory potential attributed to the compound's structure.

Comparison with Similar Compounds

Cyclopropanecarboxamide Derivatives

  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Structural Similarity: Both contain a cyclopropanecarboxamide group, which enhances metabolic stability and binding affinity in fungicides. Key Differences: Cyprofuram substitutes a tetrahydrofuran ring and chlorophenyl group, whereas the target compound incorporates a thieno-pyrazole core and furan-2-ylmethyl side chain. These differences likely alter solubility and target specificity. Cyprofuram is used as a systemic fungicide, suggesting the target compound may also exhibit antifungal properties but with distinct activity spectra .

Benzamide and Pyridinecarboxamide Analogues

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
    • Shared Features : Amide linkage critical for pesticidal activity.
    • Divergence : Flutolanil’s benzamide scaffold and trifluoromethyl group enhance lipophilicity and membrane penetration, traits absent in the target compound. This may limit the latter’s efficacy against soil-borne fungi but improve selectivity for foliar applications .
  • Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide): Functional Comparison: Both utilize carboxamide groups, but inabenfide’s pyridine ring and hydroxyphenylmethyl substituent confer plant growth-regulating activity. The target compound’s thieno-pyrazole system may instead interfere with fungal sterol biosynthesis or insect nervous systems .

Heterocyclic Systems

  • Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine): Structural Contrast: Methoprotryne’s triazine core acts as a photosynthesis inhibitor (herbicide), while the thieno-pyrazole in the target compound may target enzymes like succinate dehydrogenase (SDHI) in fungi. The furan-2-ylmethyl group could modulate bioavailability compared to methoprotryne’s methoxypropyl chain .

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